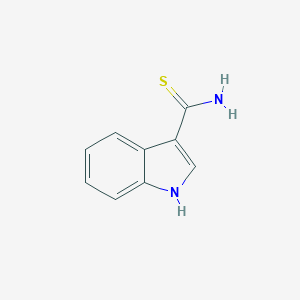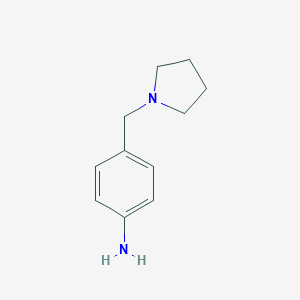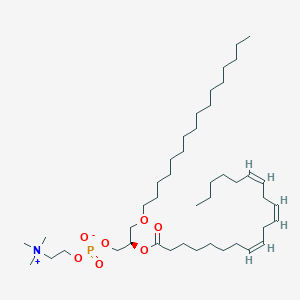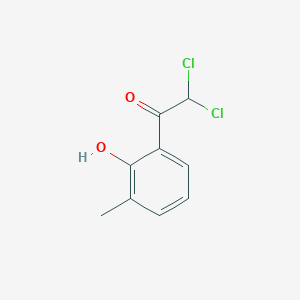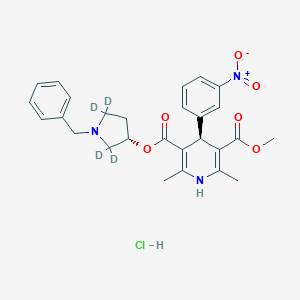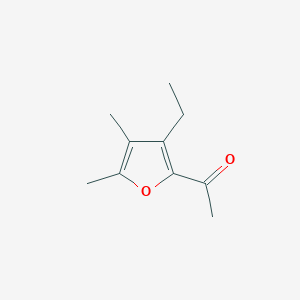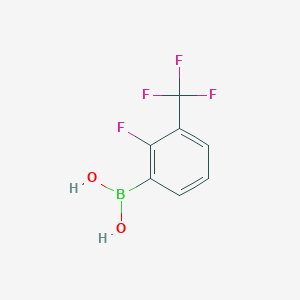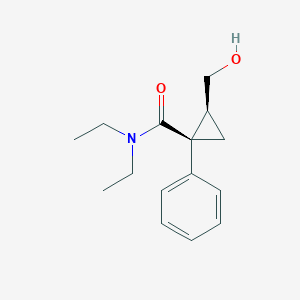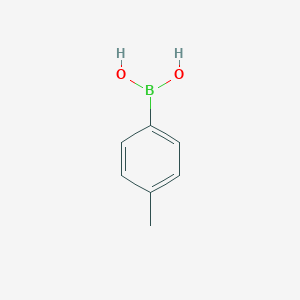
(Z)-3-(pyridin-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(pyridin-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (Z)-3-(pyridin-2-yl)acrylamide is not fully understood, but studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, and to modulate protein-protein interactions by binding to specific sites on proteins.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (Z)-3-(pyridin-2-yl)acrylamide has both biochemical and physiological effects. In terms of biochemical effects, it has been shown to inhibit the activity of enzymes and to modulate protein-protein interactions. In terms of physiological effects, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, which could potentially lead to its use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-3-(pyridin-2-yl)acrylamide in lab experiments is its ability to inhibit the activity of enzymes and modulate protein-protein interactions, which could be useful in studying these processes. However, one limitation of using this compound is its low yield, which could make it difficult to obtain sufficient quantities for experiments.
Direcciones Futuras
There are several future directions for research on (Z)-3-(pyridin-2-yl)acrylamide. One direction is to investigate its potential as an anticancer agent in vivo, as most studies have been conducted in vitro. Another direction is to explore its potential as an enzyme inhibitor and to identify specific enzymes that it can inhibit. Additionally, research could be conducted to identify new materials that can be synthesized using (Z)-3-(pyridin-2-yl)acrylamide as a building block.
Métodos De Síntesis
(Z)-3-(pyridin-2-yl)acrylamide can be synthesized using different methods, including the reaction of 2-pyridinecarboxaldehyde with malononitrile followed by reaction with methyl iodide and then reaction with ammonia. Another method involves the reaction of 2-pyridinecarboxaldehyde with ethyl cyanoacetate followed by reaction with methyl iodide and then reaction with ammonia. The yield of this compound using these methods ranges from 50-70%.
Aplicaciones Científicas De Investigación
(Z)-3-(pyridin-2-yl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied for its potential as an enzyme inhibitor and for its ability to modulate protein-protein interactions. In materials science, it has been studied for its potential as a building block for the synthesis of new materials.
Propiedades
Número CAS |
155375-23-8 |
|---|---|
Nombre del producto |
(Z)-3-(pyridin-2-yl)acrylamide |
Fórmula molecular |
C8H8N2O |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(Z)-3-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C8H8N2O/c9-8(11)5-4-7-3-1-2-6-10-7/h1-6H,(H2,9,11)/b5-4- |
Clave InChI |
MCLUCRHEDFROFW-PLNGDYQASA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C=C\C(=O)N |
SMILES |
C1=CC=NC(=C1)C=CC(=O)N |
SMILES canónico |
C1=CC=NC(=C1)C=CC(=O)N |
Sinónimos |
2-Propenamide,3-(2-pyridinyl)-,(Z)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



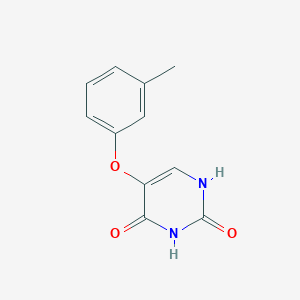
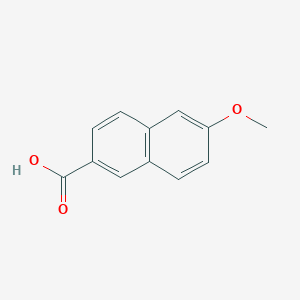
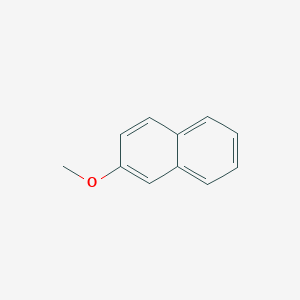
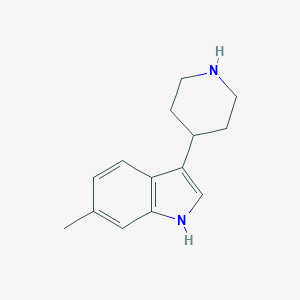
![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)
